Grapiprant

描述

This compound is an orally bioavailable antagonist of the prostaglandin E receptor subtype 4 (EP4), with potential analgesic, immunomodulating and antineoplastic activities. Upon administration of this compound, this agent selectively binds to and inhibits the binding of prostaglandin E2 (PGE2) and prevents the activation of the EP4 receptor. This inhibits PGE2-EP4 receptor-mediated signaling and prevents proliferation in tumor cells in which the PGE2-EP4 signaling pathway is over-activated. In addition, EP4 receptor inhibition modulates the immune system by preventing both interleukin-23 (IL-23) production and the IL-23-mediated expansion of Th17 cells. As EP4 is expressed by peripheral sensory neurons, blockade of EP4-mediated signaling may induce an analgesic effect. EP4, a prostanoid receptor subtype, is a G protein-coupled receptor that is expressed in certain types of cancers; it promotes tumor cell proliferation and invasion.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) that was first approved in 2018 and has 4 investigational indications.

a potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties; cyclooxygenase inhibitors

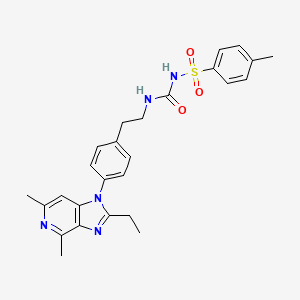

Structure

3D Structure

属性

IUPAC Name |

1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVLFTCYCLXTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194419 | |

| Record name | CJ 023423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

415903-37-6 | |

| Record name | Grapiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grapiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CJ 023423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>136 ºC (Grapiprant hydrochloride) | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Role of Selective EP4 Receptor Antagonists in Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), a pivotal mediator in the inflammatory cascade. Selective antagonism of the EP4 receptor represents a promising therapeutic strategy for a multitude of inflammatory conditions, offering the potential for targeted anti-inflammatory and analgesic effects with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the role of selective EP4 receptor antagonists in inflammation pathways, detailing their mechanism of action, quantitative preclinical data, and key experimental protocols for their evaluation.

Introduction: The EP4 Receptor in Inflammation

Prostaglandin E2 (PGE2) is a key lipid mediator derived from the arachidonic acid pathway that plays a dual role in inflammation.[1] Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[2] However, evidence also suggests coupling to the Gi alpha subunit (Gαi) and activation of the PI3K-Akt pathway.[2] This signaling complexity allows the EP4 receptor to mediate a wide range of cellular responses involved in both the promotion and resolution of inflammation.

Selective EP4 receptor antagonists are designed to specifically block the binding of PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling and mitigating its pro-inflammatory effects.[3] This targeted approach avoids the broad inhibition of prostaglandin synthesis seen with NSAIDs, which can lead to gastrointestinal and cardiovascular side effects.

Quantitative Preclinical Data of Selective EP4 Receptor Antagonists

The following tables summarize key in vitro and pharmacokinetic data for several prominent selective EP4 receptor antagonists.

Table 1: In Vitro Potency and Selectivity of Selective EP4 Receptor Antagonists

| Compound Name | Alternative Names | Potency (Ki) at human EP4 | Potency (IC50) at human EP4 | Selectivity over other EP Receptors | Reference(s) |

| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM | pA2: 8.3 ± 0.03 | High selectivity over EP1, EP2, and EP3 | [1] |

| ONO-AE3-208 | AE3-208 | 1.3 nM | - | Less potent at EP3, FP, and TP receptors | |

| AAT-008 | - | 0.97 nM | - | - | |

| ER-819762 | - | - | 59 nM | - | |

| BGC20-1531 | - | pKi: 7.9 | pKB: 7.6-7.8 | - | |

| Compound 1 (from DOI: 10.1111/j.1476-5381.2008.00018.x) | - | 58 nM | ~6 nM | >172-fold vs EP1, >24-fold vs EP2, >172-fold vs EP3 | |

| Compound 2 (from DOI: 10.1111/j.1476-5381.2008.00018.x) | - | 41 nM | ~6 nM | >243-fold vs EP1, 30-fold vs EP2, >243-fold vs EP3 | |

| Compound 3 (from DOI: 10.1111/j.1476-5381.2008.00018.x) | - | 2.05 nM | 2.4 nM | >4878-fold vs EP1, >4878-fold vs EP2, >4878-fold vs EP3 | |

| CJ-042,794 | - | pKi: 8.5 | pA2: 8.6 | >200-fold more selective for EP4 than EP1, EP2, and EP3 | |

| Compound 36 (from DOI: 10.1021/acsmedchemlett.2c00495) | - | 65.9 ± 20.4 nM | 4.3 nM | >10,000 nM for EP1, EP2, and EP3 |

Table 2: Pharmacokinetic Parameters of Selective EP4 Receptor Antagonists

| Compound Name | Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (F%) | Reference(s) |

| This compound (CJ-023,423) | Cat | 2 mg/kg, p.o. | - | - | - | 39.6% | |

| This compound (CJ-023,423) | Cat | 2 mg/kg, i.v. | - | - | - | - | |

| Compound 36 (from DOI: 10.1021/acsmedchemlett.2c00495) | Rat | 1 mg/kg, i.v. | - | - | 3.01 ± 0.43 | - | |

| Compound 36 (from DOI: 10.1021/acsmedchemlett.2c00495) | Rat | 10 mg/kg, p.o. | 4.67 ± 2.31 | 1856 ± 394 | 4.65 ± 0.63 | 76.1% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the EP4 receptor and a general workflow for the preclinical evaluation of selective EP4 receptor antagonists.

Caption: EP4 Receptor Signaling Pathways

Caption: Preclinical Evaluation Workflow for EP4 Antagonists

Detailed Experimental Protocols

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

HEK293 cell membranes expressing the human EP4 receptor.

-

Radioligand: [3H]-PGE2.

-

Binding buffer: 10 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA.

-

Test compounds and non-labeled PGE2.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and non-labeled PGE2.

-

In a 96-well plate, add 10-20 µg of EP4 receptor membrane preparation to each well.

-

Add the test compound or non-labeled PGE2 at various concentrations.

-

Add [3H]-PGE2 to a final concentration of 0.3-0.5 nM.

-

Incubate the plate for 90 minutes at 25°C.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

4.1.2. cAMP Functional Assay (HTRF-based)

This assay measures the ability of an antagonist to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

-

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

PGE2.

-

Test compounds.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

HTRF cAMP assay kit (e.g., from Cisbio).

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed HEK293-hEP4 cells in a 384-well white plate and culture overnight.

-

Prepare serial dilutions of the test compounds.

-

Pre-treat the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Stimulate the cells with PGE2 at its EC80 concentration for 20 minutes at room temperature.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 value of the antagonist.

-

4.1.3. Human Whole Blood Assay for TNF-α Inhibition

This assay assesses the functional activity of EP4 antagonists by measuring their ability to reverse PGE2-mediated suppression of TNF-α production in human whole blood.

-

Materials:

-

Fresh human whole blood from healthy volunteers.

-

Lipopolysaccharide (LPS).

-

PGE2.

-

Test compounds.

-

RPMI 1640 medium.

-

TNF-α ELISA kit.

-

-

Procedure:

-

Dilute fresh human whole blood 1:1 with RPMI 1640 medium.

-

Add various concentrations of the test compound to the diluted blood and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Add PGE2 to a final concentration of 10 nM.

-

Stimulate the blood with LPS (e.g., 100 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the samples to collect the plasma.

-

Measure the concentration of TNF-α in the plasma using an ELISA kit.

-

Calculate the percent reversal of PGE2-induced TNF-α suppression by the antagonist.

-

In Vivo Models

4.2.1. Rat Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.

-

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

-

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

-

4.2.2. Murine Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model of rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.

-

Animals:

-

DBA/1 mice (8-10 weeks old).

-

-

Procedure:

-

Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

Treatment: Begin administration of the test compound or vehicle daily from the onset of arthritis (typically around day 25-28) or prophylactically before disease onset.

-

Arthritis Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper.

-

Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.

-

Conclusion

Selective EP4 receptor antagonists represent a promising class of therapeutics for the treatment of a wide range of inflammatory diseases. Their targeted mechanism of action offers the potential for improved efficacy and safety compared to existing anti-inflammatory agents. The in-depth technical information and detailed experimental protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the continued exploration and development of this important class of molecules. A thorough understanding of the EP4 signaling pathways and the application of robust preclinical models are crucial for advancing these promising therapies from the laboratory to the clinic.

References

Grapiprant: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grapiprant (brand name Galliprant®) is a first-in-class, non-cyclooxygenase (COX) inhibiting, non-steroidal anti-inflammatory drug (NSAID) that functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor.[1][2] This targeted mechanism allows for the effective management of pain and inflammation, particularly in canine osteoarthritis, while avoiding the adverse effects commonly associated with traditional NSAIDs that inhibit prostaglandin synthesis.[1][2][3] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, pharmacodynamics, pharmacokinetics, and the detailed experimental protocols used in its evaluation.

Molecular Structure and Chemical Properties

This compound, with the chemical name N-((4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenethyl)carbamoyl)-4-methylbenzenesulfonamide, is a small molecule belonging to the piprant class. Its identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea |

| Synonyms | CJ-023,423, AAT-007, RQ-00000007 |

| CAS Number | 415903-37-6 |

| Molecular Formula | C₂₆H₂₉N₅O₃S |

| Molecular Weight | 491.61 g/mol |

| Appearance | White to off-white solid/crystalline powder |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | >136 °C (hydrochloride salt) | |

| Water Solubility | Insoluble / Very poor (0.00595 mg/mL) | |

| Solubility (Organic) | Soluble in DMSO (≥50 mg/mL) and Ethanol (>20 mg/mL) | |

| LogP | 4.06 - 4.56 | |

| pKa (Strongest Acidic) | 4.33 | |

| pKa (Strongest Basic) | 6.86 |

Chemical Synthesis

The synthesis of this compound (CJ-023,423) is detailed in several patents, including U.S. Patent Nos. 6,710,054 and 7,141,580, and international patent application WO 2002/032900. The process involves the multi-step synthesis of the core imidazo[4,5-c]pyridine heterocyclic system, followed by its coupling to the phenethyl side chain and subsequent reaction to form the terminal sulfonylurea group. The process is designed to build the complex molecule sequentially, ensuring high purity of the final active pharmaceutical ingredient. Various crystalline forms (polymorphs) of this compound have also been identified and are described in patents such as U.S. Pat. No. 7,960,407, which details Forms A, B, C, D, and G.

Mechanism of Action: Selective EP4 Receptor Antagonism

This compound exerts its therapeutic effects through a highly specific mechanism of action that differentiates it from traditional NSAIDs.

-

Arachidonic Acid Cascade: In response to tissue injury or inflammation, the enzyme phospholipase A₂ releases arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes then convert arachidonic acid into various prostanoids, including Prostaglandin E₂ (PGE₂).

-

PGE₂ and its Receptors: PGE₂ is a key mediator of inflammation, pain, and fever. It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.

-

The Role of the EP4 Receptor: The EP4 receptor is the primary mediator of PGE₂-elicited pain and inflammation. Its activation leads to the sensitization of sensory neurons and the promotion of inflammatory cascades.

-

Selective Blockade by this compound: this compound acts as a potent and selective competitive antagonist of the EP4 receptor. By binding to this receptor, it blocks PGE₂ from docking and initiating the downstream signaling pathways that lead to pain and inflammation.

-

Preservation of Homeostatic Functions: Unlike COX-inhibiting NSAIDs, this compound does not block the production of PGE₂ or other prostanoids. This allows prostanoids to continue their crucial homeostatic functions mediated by other receptors (e.g., EP1, EP2, EP3, TP), such as maintaining gastrointestinal mucosal integrity and renal blood flow, thereby reducing the risk of common NSAID-related side effects.

Pharmacodynamics: Receptor Binding and Selectivity

This compound's efficacy is rooted in its high affinity and selectivity for the EP4 receptor. Radioligand binding assays have been used to quantify these interactions across different species.

Table 3: this compound Receptor Binding Affinity and Potency

| Parameter | Species | Value |

| Ki | Human EP4 | 13 ± 4 nM |

| Ki | Rat EP4 | 20 ± 1 nM |

| Ki | Dog EP4 | 24 ± 2.7 nM |

| IC₅₀ | Dog EP4 | 35 ± 3.9 nM |

| pA₂ (cAMP inhibition) | Human EP4 | 8.3 ± 0.03 nM |

| pA₂ (cAMP inhibition) | Rat EP4 | 8.2 ± 0.2 nM |

| Source: Nakao et al., 2007; Nagahisa et al., 2017 |

Receptor Selectivity

Studies by Nakao et al. (2007) demonstrated that this compound (as CJ-023,423) is highly selective for the human EP4 receptor. It was found to be at least 200 times more selective for the EP4 receptor compared to other human prostanoid receptors, including EP1, EP2, EP3, DP (prostaglandin D), FP (prostaglandin F), IP (prostacyclin), and TP (thromboxane A) receptors. This high degree of selectivity is fundamental to its favorable safety profile.

Pharmacokinetics (Canine)

The pharmacokinetic profile of this compound has been extensively studied in dogs, the primary target species for its therapeutic use.

Table 4: Key Pharmacokinetic Parameters of this compound in Dogs (2 mg/kg Oral Dose)

| Parameter | Condition | Value |

| Tₘₐₓ (Time to Peak Concentration) | Fasted | ~1.0 - 1.5 hours |

| Fed | ~3.0 hours | |

| Cₘₐₓ (Peak Plasma Concentration) | Fasted | ~1,210 - 1,598 ng/mL |

| Fed | ~614 ng/mL | |

| Bioavailability | Fasted | ~89% - 111.9% |

| Fed | ~33% - 59.1% | |

| Elimination Half-life (t₁/₂) | N/A | ~5 - 6 hours |

| Protein Binding | N/A | ~95% (primarily to albumin) |

| Volume of Distribution (Vd) | IV Admin. | 3,642 - 3,883 mL/kg |

| Clearance (CL) | IV Admin. | 444 - 476 mL/hr/kg |

| Sources: Łebkowska-Wieruszewska et al., 2017; Rausch-Derra et al., 2016; NOAH Compendium |

Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached quickly in fasted dogs. The presence of food significantly reduces the rate and extent of absorption, decreasing Cₘₐₓ and bioavailability.

Distribution: this compound is highly bound to plasma proteins, particularly albumin. It has a large volume of distribution, indicating distribution into tissues.

Metabolism & Elimination: this compound is metabolized in the liver, with four primary metabolites identified (N-deamination, two hydroxylations, and N-oxidation). The primary route of excretion is via the feces (approx. 65%), with a smaller portion eliminated in the urine (approx. 20%). The majority of the dose is excreted within 48-72 hours.

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies that characterized this compound.

Radioligand Receptor Binding Assay (for Ki and Selectivity)

This protocol is based on the methods described by Nakao et al. (2007).

-

Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor and its selectivity versus other prostanoid receptors.

-

Receptor Preparation:

-

HEK293 cells are stably transfected with cDNA encoding the target human or canine prostanoid receptor (e.g., EP4, EP1, EP2, etc.).

-

Cells are cultured and harvested.

-

Cell membranes are prepared by homogenization in a buffer followed by centrifugation to isolate the membrane fraction. Protein concentration is determined via a BCA or similar protein assay.

-

-

Assay Procedure:

-

In a 96-well plate, the prepared receptor membranes are incubated in a binding buffer.

-

A fixed concentration of a radiolabeled ligand (e.g., 1 nM [³H]PGE₂) is added to each well.

-

Varying concentrations of unlabeled this compound (or other test compounds) are added to competitively displace the radioligand.

-

The plate is incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, separating bound from free radioligand.

-

The filter is washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity trapped on the filter is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Data are used to generate a concentration-response curve.

-

The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Long-Term Safety Study in Healthy Dogs

This protocol is based on the 9-month study by Rausch-Derra et al. (2015).

-

Objective: To evaluate the safety of long-term, daily oral administration of this compound.

-

Animals: Thirty-six healthy 9-month-old Beagle dogs.

-

Study Design:

-

Dogs were randomly assigned to four groups (n=8 per group, equal sex distribution).

-

Groups received this compound via oral gavage once daily for 9 months at doses of 0 (placebo control), 1, 6, or 50 mg/kg. The vehicle was a 0.5% methylcellulose (B11928114) suspension.

-

An additional subset of dogs in the 50 mg/kg group was monitored for a 30-day recovery period after the treatment phase.

-

-

Monitoring and Evaluations:

-

Daily: Clinical observations for general health, appetite, demeanor, and adverse events (e.g., emesis, changes in feces).

-

Periodic: Body weight measurements, physical examinations, ophthalmologic exams, and electrocardiograms (ECG).

-

Clinical Pathology: Blood and urine samples were collected at baseline and at regular intervals throughout the study for hematology, serum chemistry, and urinalysis.

-

-

Endpoint: At the end of the 9-month treatment period (or the 30-day recovery), dogs were euthanized for complete necropsy and histopathological evaluation of tissues.

Clinical Efficacy Study in Dogs with Osteoarthritis

This protocol is based on the field study by Rausch-Derra et al. (2016).

-

Objective: To evaluate the effectiveness of this compound for the control of pain and inflammation associated with naturally occurring osteoarthritis (OA).

-

Animals: Client-owned dogs with a confirmed diagnosis of OA.

-

Study Design: A prospective, randomized, masked, placebo-controlled, multi-site clinical study.

-

Dogs were randomly assigned to one of two treatment groups: this compound (2 mg/kg) or a matching placebo.

-

Treatments were administered orally once daily for 28 days.

-

Both owners and veterinarians were masked to the treatment allocation.

-

-

Efficacy Assessment:

-

The primary outcome was assessed by the dog owner using the Canine Brief Pain Inventory (CBPI). The CBPI is a validated tool that includes a Pain Severity Score (PSS) and a Pain Interference Score (PIS).

-

Owners completed the CBPI on Days 0, 7, 14, 21, and 28.

-

A "treatment success" was defined as a predefined level of improvement in the CBPI scores.

-

-

Safety Assessment: Veterinarians conducted physical examinations and collected blood for clinical pathology at the start and end of the study. Owners reported any observed adverse events throughout the 28-day period.

Quantification in Plasma by HPLC-Fluorescence

This protocol is based on the method by De Vito et al. (2016).

-

Objective: To quantify this compound concentrations in canine plasma for pharmacokinetic studies.

-

Sample Preparation:

-

Plasma samples are spiked with an internal standard (e.g., metoclopramide).

-

This compound is extracted from the plasma using a liquid-liquid extraction with chloroform.

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Column: Synergi Polar-RP 80A analytical column (150 mm × 4.6 mm).

-

Mobile Phase: Isocratic elution with Acetonitrile (ACN) and 20 mM Ammonium Acetate (AcONH₄) solution (pH 4) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 365 nm.

-

-

Validation: The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), selectivity, accuracy, precision, and stability. The LLOQ was determined to be 10 ng/mL.

Conclusion

This compound represents a significant advancement in anti-inflammatory therapy, offering a targeted approach to pain management. Its high selectivity for the EP4 receptor allows for effective analgesia and anti-inflammatory action while preserving the homeostatic functions of other prostanoid pathways. The comprehensive data on its chemical properties, pharmacodynamics, and pharmacokinetics provide a solid foundation for its clinical use and for future research into other potential therapeutic applications for this class of drugs. The detailed experimental protocols outlined herein serve as a guide for researchers in the continued evaluation and development of selective prostaglandin receptor antagonists.

References

- 1. View of Prostanoid receptors (version 2020.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 2. apexbt.com [apexbt.com]

- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piprant Class of Drugs: A Technical Guide to Their Interaction with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "piprant" class of drugs represents a significant advancement in targeted therapy, primarily functioning as selective antagonists for G-protein coupled receptors (GPCRs), with a particular focus on the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This technical guide provides an in-depth analysis of the interaction between piprant drugs, exemplified by grapiprant, and their GPCR targets. It details the molecular mechanisms of action, presents quantitative pharmacological data, and outlines the experimental protocols used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential and scientific investigation of this promising class of pharmaceuticals.

Introduction: The Piprant Class and G-Protein Coupled Receptors

The piprant class of drugs is a relatively new therapeutic category of prostaglandin receptor antagonists.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostaglandins, piprants offer a more targeted approach by selectively blocking specific prostaglandin receptors.[2][3] This selectivity allows for the modulation of pathological pathways while potentially minimizing the side effects associated with the broad inhibition of prostaglandin synthesis.[2][4]

This compound is the pioneer drug of this class and a potent and specific antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). It is approved for veterinary use to control pain and inflammation associated with osteoarthritis in dogs. The therapeutic efficacy of this compound has spurred interest in the development of other piprant-class drugs for various human conditions, including cancer.

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The EP4 receptor is a class A GPCR that, upon binding its endogenous ligand PGE2, primarily couples to the Gsα subunit of heterotrimeric G-proteins. This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of downstream signaling cascades. There is also evidence suggesting that the EP4 receptor can couple to other G-proteins, such as Giα, and can signal through β-arrestin pathways, highlighting the complexity of its signaling potential.

Quantitative Pharmacology of this compound

The pharmacological activity of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at the EP4 receptor across different species.

Table 1: this compound Binding Affinity (Ki) for the EP4 Receptor

| Species | Ki (nM) | Radioligand | Cell Line | Reference |

| Human | 13 ± 4 | [3H]-PGE2 | HEK293 | |

| Rat | 20 ± 1 | [3H]-PGE2 | - | |

| Dog | 24 ± 2.7 | [3H]-PGE2 | HEK293 |

Table 2: this compound Functional Antagonism (IC50) at the EP4 Receptor

| Species | IC50 (nM) | Assay Type | Cell Line | Reference |

| Human | 14 ± 3.9 | cAMP Inhibition | - | |

| Rat | 27 ± 1.3 | cAMP Inhibition | - | |

| Dog | 35 ± 3.9 | [3H]-PGE2 Displacement | HEK293 |

Signaling Pathways of the EP4 Receptor

The EP4 receptor's signaling is multifaceted, with the canonical Gs-cAMP pathway being the most well-characterized. However, evidence for alternative signaling routes through Gi and β-arrestin is emerging, suggesting a potential for biased agonism and functional selectivity.

Canonical Gs-cAMP Signaling Pathway

Upon binding of PGE2, the EP4 receptor undergoes a conformational change that facilitates its interaction with the Gsα subunit of the heterotrimeric G-protein. This interaction promotes the exchange of GDP for GTP on Gsα, leading to its dissociation from the Gβγ dimer. The activated Gsα-GTP complex then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects associated with EP4 activation.

EP4 Receptor Gs-cAMP Signaling Pathway

Alternative Gi and β-Arrestin Signaling Pathways

Emerging evidence suggests that the EP4 receptor can also couple to Giα proteins, which inhibit adenylyl cyclase, thereby providing a negative feedback loop on cAMP production. Furthermore, upon prolonged agonist stimulation, GPCRs are often phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding can sterically hinder further G-protein coupling, leading to desensitization. Additionally, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades, such as those involving MAP kinases.

EP4 Receptor Gi and β-Arrestin Signaling

Key Experimental Protocols

The characterization of piprant drug interactions with GPCRs relies on a suite of well-established in vitro assays. This section provides detailed methodologies for three key experimental protocols.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a drug to its receptor. It measures the displacement of a radiolabeled ligand from the receptor by an unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of a piprant drug for the EP4 receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells stably expressing the target receptor (e.g., HEK293 cells expressing human EP4 receptor). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled piprant drug.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the piprant drug. The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of the second messenger cAMP, providing a measure of the functional activity of the drug at the receptor.

Objective: To determine the potency (IC50) of a piprant drug in antagonizing agonist-induced cAMP production via the EP4 receptor.

Methodology:

-

Cell Culture: Cells expressing the EP4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density in 96- or 384-well plates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the piprant drug for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., PGE2) for a specific duration (e.g., 10-30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: The results are expressed as the percentage of inhibition of the agonist-induced cAMP response. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the piprant drug and fitting the data to a sigmoidal dose-response curve.

cAMP Functional Assay Workflow

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into receptor desensitization and G-protein-independent signaling.

Objective: To assess the ability of a piprant drug to modulate agonist-induced β-arrestin recruitment to the EP4 receptor.

Methodology:

-

Assay Principle: These assays often utilize enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET) technologies. In the PathHunter assay, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, reconstituting a functional enzyme that generates a detectable signal.

-

Cell Lines: Commercially available cell lines stably co-expressing the tagged EP4 receptor and β-arrestin are typically used.

-

Assay Procedure: Cells are plated in multi-well plates. They are then incubated with the piprant drug (as an antagonist) followed by the addition of an agonist, or with the piprant drug alone to test for agonist activity.

-

Signal Detection: After an appropriate incubation period, the substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.

-

Data Analysis: For antagonists, the data are analyzed to determine the IC50 for the inhibition of agonist-induced β-arrestin recruitment.

β-Arrestin Recruitment Assay Workflow

Conclusion

The piprant class of drugs, exemplified by the EP4 receptor antagonist this compound, offers a targeted therapeutic approach with a potentially improved safety profile compared to traditional NSAIDs. Their mechanism of action, centered on the selective blockade of specific GPCRs, underscores the importance of a thorough understanding of their pharmacological interactions. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising class of compounds. The continued investigation into the nuanced signaling pathways of their target receptors and the development of novel piprants hold significant promise for the future of targeted therapies for a range of diseases.

References

Grapiprant: A Technical Guide to its Potential in Human Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grapiprant, a first-in-class piprant, presents a compelling therapeutic candidate for human osteoarthritis (OA) by offering a targeted approach to pain and inflammation. As a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-prostanoid 4 (EP4) receptor, this compound's mechanism of action circumvents the cyclooxygenase (COX) inhibition associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering a safer, more targeted treatment modality.[1][2][3][4][5] This technical guide provides a comprehensive overview of the existing preclinical and clinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy, with the objective of informing future human osteoarthritis research and development.

Introduction: The Unmet Need in Osteoarthritis Treatment

Osteoarthritis is a leading cause of chronic pain and disability worldwide, with current therapeutic strategies primarily focused on symptomatic relief. Traditional NSAIDs, while effective, carry a risk of gastrointestinal, renal, and cardiovascular adverse events due to their non-specific inhibition of COX enzymes. This highlights the critical need for novel therapeutic agents with improved safety profiles. This compound, by selectively targeting the EP4 receptor, a primary mediator of PGE2-induced pain and inflammation in the context of OA, represents a promising alternative.

Mechanism of Action: Selective EP4 Receptor Antagonism

Prostaglandin E2 is a key mediator of inflammation and pain in osteoarthritis. It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly responsible for mediating the nociceptive and inflammatory effects of PGE2 within the joint. This compound acts as a potent and selective antagonist of the EP4 receptor, thereby blocking the downstream signaling cascade that leads to pain sensitization and inflammation. This targeted approach leaves the homeostatic functions of other prostanoids, which are mediated by other EP receptors and COX enzymes, intact.

Signaling Pathway

The binding of PGE2 to the EP4 receptor, a G-protein coupled receptor, primarily activates the Gs alpha subunit (Gsα). This initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that contribute to pain and inflammation. This compound competitively inhibits this binding, thus preventing the initiation of this inflammatory cascade.

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high binding affinity for the EP4 receptor across multiple species. The inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values are summarized below.

| Species | Receptor | Parameter | Value (nM) | Reference |

| Dog | EP4 | Ki | 24 | (Nagahisa et al., 2017) |

| Dog | EP4 | IC50 | 35 | (Nagahisa et al., 2017) |

| Rat | EP4 | Ki | 20 ± 1 | (Nakao et al., 2007) |

| Rat | EP4 | IC50 | 27 ± 1.3 | (Nakao et al., 2007) |

| Human | EP4 | Ki | 13 ± 4 | (Nakao et al., 2007) |

| Human | EP4 | IC50 | 14 ± 3.9 | (Nakao et al., 2007) |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in several animal species, providing valuable data for predicting human pharmacokinetics.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Dog (Beagle) | 1 mg/kg PO | - | 0.42 - 0.67 | 1800 | 3.7 - 6.1 | 62 | |

| 3 mg/kg PO | - | 0.42 - 0.67 | 7600 | 3.7 - 6.1 | 90 | ||

| 10 mg/kg PO | - | 0.42 - 0.67 | 31000 | 3.7 - 6.1 | 110 | ||

| Dog (Mdr1-deficient Collie) | ~2 mg/kg PO | ~5000 | 1 | 16000 | 4.6 | - | |

| Cat | 3 mg/kg PO | 683 - 4950 | 1 - 4 | - | 2 - 14 | - | |

| 9 mg/kg PO | 683 - 4950 | 1 - 4 | - | 2 - 14 | - | ||

| 15 mg/kg PO | 683 - 4950 | 1 - 4 | - | 2 - 14 | - | ||

| Horse | 2 mg/kg PO | 31.9 ± 13.9 | 1.5 ± 0.5 | - | 5.86 ± 2.46 | - | |

| Rabbit | 2 mg/kg IV | - | - | - | 2.18 | - |

Key Experimental Protocols

Preclinical Efficacy Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory properties of novel compounds.

-

Animals: Male Wistar rats.

-

Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.

-

Treatment: this compound (or vehicle control) is administered orally at various doses prior to carrageenan injection.

-

Outcome Measures: Paw volume is measured at baseline and at specified time points post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Canine Clinical Trial for Osteoarthritis

A pivotal study for the veterinary approval of this compound was a prospective, randomized, masked, placebo-controlled multisite clinical study in client-owned dogs with osteoarthritis.

-

Study Population: Client-owned dogs with radiographic evidence of OA in at least one appendicular joint and clinical signs of pain.

-

Inclusion Criteria: Dogs weighing ≥3.6 kg, with a veterinarian-confirmed diagnosis of OA and owner-assessed pain.

-

Exclusion Criteria: Clinically relevant abnormal clinical pathology, concurrent spinal or neurological issues affecting gait, other forms of arthritis, and recent major surgery.

-

Treatment: this compound (2 mg/kg) or placebo administered orally once daily for 28 days.

-

Primary Efficacy Endpoint: Owner assessment of pain and function using the Canine Brief Pain Inventory (CBPI). Treatment success was defined as a predefined improvement in the CBPI score.

-

Secondary Efficacy Endpoint: Veterinarian's overall assessment of the dog's condition.

-

Safety Assessment: Monitoring of adverse events, physical examinations, and clinical pathology.

The CBPI is a validated tool for assessing chronic pain in dogs. It consists of two main components:

-

Pain Severity Score (PSS): Owners rate the dog's pain on a scale of 0-10 for "worst pain," "least pain," "average pain," and "pain now." The scores for these four questions are averaged to obtain the PSS.

-

Pain Interference Score (PIS): Owners rate how much pain interferes with six activities (general activity, enjoyment of life, ability to rise, to walk, to run, and to climb stairs) on a scale of 0-10. The average of these six scores constitutes the PIS.

Experimental Workflow: Canine Osteoarthritis Clinical Trial

Human Clinical Trials: Current Status and Future Directions

While the majority of published data on this compound is from veterinary studies, its development for human use has been initiated. A Phase 1 clinical trial (NCT00392080) has been completed, which assessed the effect of this compound (then known as CJ-023,423) on the incidence of stomach ulcers compared to naproxen (B1676952) in healthy volunteers. This study provided initial safety data in humans.

Furthermore, Phase 2 clinical trials in humans with osteoarthritis have been conducted, with reports suggesting that a 100 mg daily dose of this compound is effective in relieving symptoms over a 4-week period, with an efficacy comparable to 500 mg of naproxen twice daily. This compound is also being investigated for chronic pain in Phase 2 trials.

Detailed protocols and full results from these human trials are not yet widely published. However, the strong preclinical data and the successful translation to a clinical setting in dogs provide a solid foundation for the continued investigation of this compound in human osteoarthritis.

Conclusion and Future Perspectives

This compound's selective EP4 receptor antagonism presents a promising and innovative approach to the management of osteoarthritis pain and inflammation. The extensive data from preclinical models and canine clinical trials demonstrate its efficacy and suggest a favorable safety profile compared to traditional NSAIDs.

For human osteoarthritis research, the following steps are critical:

-

Publication of Full Human Clinical Trial Data: The detailed results from the Phase 1 and Phase 2 studies are crucial for a comprehensive understanding of this compound's safety, efficacy, and dose-response in humans.

-

Long-Term Human Safety and Efficacy Studies: Larger and longer-duration Phase 3 trials are necessary to confirm the long-term safety and efficacy of this compound in a diverse patient population with osteoarthritis.

-

Biomarker Studies: Investigation into biomarkers associated with this compound's mechanism of action could help in identifying patient populations most likely to respond to treatment.

References

- 1. This compound: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. A Prospective, Randomized, Masked, Placebo-Controlled Multisite Clinical Study of this compound, an EP4 Prostaglandin Receptor Antagonist (PRA), in Dogs with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Grapiprant's Cellular Interactions Beyond the EP4 Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grapiprant, a non-steroidal anti-inflammatory drug (NSAID) of the piprant class, has gained prominence for its targeted mechanism of action. It is a selective antagonist of the E-type prostanoid receptor 4 (EP4), a key mediator of pain and inflammation. This selectivity allows this compound to circumvent the common adverse effects associated with traditional NSAIDs, which non-selectively inhibit cyclooxygenase (COX) enzymes and, consequently, the production of various prostanoids involved in homeostatic functions. While the high affinity and selectivity for the EP4 receptor are well-documented, a thorough understanding of any potential off-target interactions is crucial for a complete pharmacological profile. This technical guide provides an in-depth analysis of the cellular targets of this compound beyond the EP4 receptor, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Core Mechanism of Action: EP4 Receptor Antagonism

This compound functions as a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] PGE2 is a principal mediator of inflammation and pain, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, when activated by PGE2, couples to the Gsα subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is implicated in the sensitization of sensory neurons and the inflammatory response. This compound selectively blocks this interaction, thereby mitigating pain and inflammation.

Off-Target Cellular Interactions of this compound

While this compound is renowned for its selectivity, comprehensive pharmacological evaluation involves assessing its binding affinity and functional activity at other related receptors. The primary investigation into this compound's selectivity was detailed in a seminal study by Nakao et al. (2007), where the compound was referred to by its developmental code, CJ-023,423.

Quantitative Analysis of Receptor Binding Affinity

| Receptor Subtype | Ligand | Species | Binding Affinity (Ki) | Reference |

| EP4 | This compound (CJ-023,423) | Human | 13 ± 4 nM | [5] |

| EP4 | This compound (CJ-023,423) | Rat | 20 ± 1 nM | |

| EP4 | This compound | Dog | 24 nM | |

| Other Prostanoid Receptors (EP1, EP2, EP3, DP, FP, IP, TP) | This compound (CJ-023,423) | Human | >200-fold lower affinity than for EP4 |

Note: A lower Ki value indicates a higher binding affinity.

Functional Antagonism at EP4 and Other Receptors

Functional assays, such as the measurement of cAMP accumulation, provide insight into the antagonistic activity of this compound at its target receptor.

| Receptor | Assay Type | Species | Potency (pA2 / IC50) | Reference |

| EP4 | cAMP Accumulation | Human | pA2: 8.3 ± 0.03 | |

| EP4 | cAMP Accumulation | Rat | pA2: 8.2 ± 0.2 | |

| EP4 | cAMP Accumulation (recombinant) | Human | IC50: 11.7 nM | |

| EP4 | [3H]-PGE2 Displacement | Dog | IC50: 35 nM |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

The available data consistently demonstrates that this compound is a highly selective antagonist for the EP4 receptor with significantly less activity at other prostanoid receptors.

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

The following diagram illustrates the established signaling pathway of the EP4 receptor and the mechanism of action of this compound.

Figure 1: this compound's antagonism of the EP4 receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

The determination of this compound's binding affinity for various prostanoid receptors is typically achieved through competitive radioligand binding assays.

Figure 2: Generalized workflow for a competitive radioligand binding assay.

Experimental Workflow for cAMP Functional Assay

Functional antagonism is assessed by measuring the inhibition of agonist-induced cAMP production.

Figure 3: Generalized workflow for a cAMP functional assay.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to determine the selectivity of this compound. These are based on standard methodologies in the field.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for prostanoid receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human prostanoid receptor of interest (EP1, EP2, EP3, or EP4).

-

Radioligand: [3H]-PGE2.

-

Unlabeled this compound (CJ-023,423) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well filter plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

Unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

-

[3H]-PGE2 at a fixed concentration (typically near its Kd value).

-

Diluted cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay Protocol

Objective: To determine the functional antagonist activity (pA2 or IC50) of this compound at the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

PGE2 solution.

-

This compound (CJ-023,423) solutions at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay formats).

-

96-well or 384-well microplates.

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

-

Cell Culture and Plating: Culture the EP4-expressing HEK293 cells under standard conditions. Seed the cells into microplates at an appropriate density and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells containing this compound and incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

Quantification of cAMP: Perform the competitive immunoassay as per the kit protocol to quantify the amount of cAMP in each well. This typically involves the addition of labeled cAMP and a specific antibody.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

Plot the cAMP concentration (or percentage of inhibition) against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

For competitive antagonism, a Schild analysis can be performed to determine the pA2 value.

-

Conclusion

References

a preclinical safety and toxicology data for Grapiprant

An In-depth Technical Guide to the Preclinical Safety and Toxicology of Grapiprant

Introduction

This compound is a first-in-class, non-cyclooxygenase (COX) inhibiting, non-steroidal anti-inflammatory drug (NSAID) belonging to the piprant class.[1][2][3] It functions as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor, a key mediator of pain and inflammation.[1][4] Approved for veterinary use in dogs for the control of pain and inflammation associated with osteoarthritis, its targeted mechanism of action differentiates it from traditional NSAIDs, potentially offering an improved safety profile. This guide provides a comprehensive overview of the preclinical safety and toxicology data for this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, eliciting effects such as vasodilation, edema, and pain sensitization. It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis.

Unlike traditional NSAIDs that inhibit COX enzymes and thereby block the production of all prostaglandins, this compound acts downstream in the arachidonic acid cascade. It selectively binds to and blocks the EP4 receptor, inhibiting the specific signaling pathway responsible for PGE2-driven pain and inflammation while not interfering with other prostaglandin pathways that are important for various physiological functions, such as gastrointestinal protection and renal homeostasis.

Toxicology Studies

A comprehensive set of toxicological studies has been conducted to characterize the safety profile of this compound.

Acute Toxicity

Single-dose oral toxicity studies were conducted in rats and dogs. The results indicate a low potential for acute toxicity, particularly in rats.

Experimental Protocol: Acute Oral Toxicity in Rats

-

Species: Rat

-

Dose Levels: 250, 500, 1000, or 2000 mg/kg bw.

-

Administration: Single oral gavage in a 0.5% methylcellulose (B11928114) suspension.

-

Endpoints: Mortality, clinical signs, body weight changes.

Experimental Protocol: Acute Oral Toxicity in Dogs

-

Species: Dog

-

Dose Levels: 100, 300, or 1000 mg/kg bw.

-

Administration: Single oral gavage in a 0.5% methylcellulose suspension.

-

Endpoints: Mortality, clinical signs (emesis, feces consistency), cardiovascular changes.

Table 1: Summary of Acute Oral Toxicity Studies

| Species | Dose Levels (mg/kg) | Key Findings | NOAEL (mg/kg) |

| Rat | Up to 2000 | No mortality observed. Decreased body weight at 2000 mg/kg. | 1000 |

| Dog | 100, 300, 1000 | Emesis and loose/mucous feces at all doses. Cardiovascular changes observed. Minimum lethal dose estimated at 1000 mg/kg. | Not determined |

Repeated-Dose Toxicity

Repeated-dose toxicity has been evaluated in mice, rats, dogs, and cats for durations ranging from 28 days to 9 months. The primary findings across species were related to gastrointestinal effects.

Experimental Protocol: 9-Month Oral Toxicity in Dogs

-

Species: Beagle Dogs (n=36, both sexes).

-

Groups:

-

Control (0.5% methylcellulose vehicle).

-

This compound at 1 mg/kg/day.

-

This compound at 6 mg/kg/day.

-

This compound at 50 mg/kg/day.

-

An additional recovery group for the 50 mg/kg dose (30-day treatment-free period).

-

-

Administration: Once daily via oral gavage for 9 months.

-

Endpoints: Daily clinical observations, body weight, ophthalmologic exams, ECGs, clinical pathology (hematology, serum chemistry), urinalysis, gross necropsy, and histopathology.

Table 2: Summary of Repeated-Dose Oral Toxicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |

| Mouse, Rat | Up to 1 month | Up to 2000 | GI effects. Changes in serum chemistry (decreased total protein, albumin) and hematology at high doses. |

| Dog | 9 months | 1, 6, 50 | All dogs remained clinically normal. Emesis and soft/mucoid feces observed in all groups, including controls, with higher frequency in this compound groups. Minor, reversible decreases in serum total protein and albumin. No drug-related gross or microscopic pathology, except for mild mucosal regeneration in the ileum of one dog at 50 mg/kg. |

| Cat | 28 days | 3, 9, 15 | This compound was well tolerated. No significant effects on body weight, food consumption, clinical pathology, or gross/histologic findings were identified. |

Genotoxicity

A standard battery of genotoxicity tests was conducted in accordance with VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.

Experimental Protocols

-

Ames Test (Bacterial Reverse Mutation): this compound was tested for its ability to induce reverse mutations in strains of Salmonella typhimurium and E. coli, both with and without metabolic activation.

-

In Vitro Chromosomal Aberration Test: The potential of this compound to induce chromosomal aberrations was assessed in lymphocytes, in the presence of a rat liver metabolic activation system.

-

In Vivo Micronucleus Test: Rats were treated orally for two consecutive days, and bone marrow polychromatic erythrocytes were examined for the presence of micronuclei.

Table 3: Summary of Genotoxicity Studies

| Assay | System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without | Negative |

| Chromosomal Aberration | Lymphocytes (in vitro) | With | Negative |

| Micronucleus Test | Rat bone marrow (in vivo) | N/A | Negative |

Based on these results, this compound is considered to be non-genotoxic.

Carcinogenicity

Carcinogenicity studies have not been conducted for this compound. This is considered acceptable by regulatory agencies due to the lack of genotoxic potential, the absence of structural alerts for carcinogenicity, and the lack of pre-neoplastic or neoplastic lesions observed in the repeated-dose toxicity studies.

Reproductive and Developmental Toxicity

Specific studies on reproductive and developmental toxicity were not performed. This was justified by the intended use of the product, primarily in older dogs with osteoarthritis. However, data from the 9-month dog study showed no treatment-related changes in the weights or histology of reproductive organs. Consequently, the use of this compound is not recommended in breeding, pregnant, or lactating dogs.

Conclusion

The preclinical safety and toxicology data for this compound indicate a well-characterized safety profile. The mechanism of action, selective antagonism of the EP4 receptor, avoids the broad inhibition of prostaglandin synthesis associated with traditional NSAIDs. Acute toxicity is low. In repeated-dose studies across multiple species, the primary findings were dose-related gastrointestinal effects, which were generally mild and well-tolerated at therapeutic dose levels. This compound demonstrated no evidence of genotoxic potential in a standard battery of tests. The collective data support the safety of this compound for its intended use, with a wide margin of safety demonstrated in long-term animal studies.

References

A Paradigm Shift in Anti-Inflammatory Therapeutics: The Theoretical Advantages of Selective EP4 Antagonism Over Non-Selective NSAIDs

A Technical Guide for Drug Development Professionals

Executive Summary

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of pain and inflammation management. Their mechanism, the non-selective inhibition of cyclooxygenase (COX) enzymes, is highly effective but fraught with a significant burden of gastrointestinal, cardiovascular, and renal side effects. This is a direct consequence of their indiscriminate suppression of prostanoids, which have both pathological and vital physiological "housekeeping" roles. The scientific community has long sought a more refined therapeutic strategy. This guide details the compelling theoretical advantages of a targeted approach: the selective antagonism of the E-prostanoid 4 (EP4) receptor. By specifically blocking a key receptor responsible for mediating prostaglandin (B15479496) E2 (PGE2)-driven inflammation and pain, EP4 antagonists represent a promising new class of therapeutics designed to deliver potent efficacy with a superior safety profile, thereby decoupling analgesic and anti-inflammatory benefits from the systemic liabilities of traditional NSAIDs.

Comparative Mechanisms of Action

Understanding the distinct mechanisms of non-selective NSAIDs and EP4 antagonists is fundamental to appreciating the theoretical benefits of the latter.

Non-Selective NSAIDs: Broad-Spectrum Enzyme Inhibition

Non-selective NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their effects by inhibiting both isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins (B1171923) that regulate essential physiological processes.[2][3] These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation via thromboxane (B8750289) A2.

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. Its activation leads to the production of prostaglandins, primarily PGE2, that mediate inflammation, pain, and fever.

By inhibiting both enzymes, non-selective NSAIDs reduce the production of inflammatory prostaglandins at the site of injury (a COX-2 mediated effect) but also disrupt the vital homeostatic functions maintained by COX-1, leading to their well-documented adverse effects.

EP4 Antagonism: Targeted Receptor Blockade

PGE2, the primary pro-inflammatory prostaglandin, mediates its diverse effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Extensive research has identified the EP4 receptor as a principal transducer of PGE2-driven inflammation and nociceptive sensitization.

The EP4 receptor primarily couples to the Gs alpha subunit (Gαs). Upon PGE2 binding, it activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP). This increase in cAMP activates downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn modulate cellular functions related to inflammation and pain. Evidence also points to EP4 coupling to other pathways, including Gi and PI3K, highlighting its complex signaling capabilities.

Selective EP4 antagonists work by competitively binding to the EP4 receptor, preventing its activation by PGE2. This targeted blockade inhibits the specific downstream signaling responsible for inflammation and pain without affecting the synthesis of PGE2 or other prostanoids. This preserves the physiological functions mediated by other prostanoids and other EP receptor subtypes.

Core Theoretical Advantages of EP4 Antagonism

The primary advantage of selective EP4 antagonism lies in its precision. By targeting a specific receptor in the inflammatory cascade, it is hypothesized to uncouple efficacy from the mechanism-based toxicities of non-selective NSAIDs.

Gastrointestinal (GI) Safety

-

Non-Selective NSAIDs : The GI toxicity of NSAIDs is their most notorious side effect. By inhibiting COX-1, they deplete prostaglandins that are essential for gastric defense, leading to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and an increased risk of dyspepsia, erosions, ulcers, and life-threatening bleeding. The annual incidence of serious GI complications is estimated to be 1% to 1.5% in chronic users.

-

EP4 Antagonism : EP4 antagonists do not inhibit COX-1 and therefore do not interfere with the synthesis of these protective prostaglandins. Furthermore, studies suggest that EP4 signaling itself plays a role in maintaining intestinal homeostasis and mucosal integrity. By preserving these protective mechanisms, selective EP4 antagonism is theorized to offer a significantly improved GI safety profile, avoiding the direct mucosal damage caused by NSAIDs.

Cardiovascular (CV) Safety

-

Non-Selective NSAIDs : The CV risk associated with NSAIDs is complex and relates to the disruption of the balance between COX-2-derived prostacyclin (PGI2) and COX-1-derived thromboxane A2 (TXA2). PGI2 is a vasodilator and platelet aggregation inhibitor, while TXA2 is a vasoconstrictor and platelet promoter. Imbalancing this system can lead to a prothrombotic state, increasing the risk of myocardial infarction and stroke.

-

EP4 Antagonism : The key theoretical CV advantage is that EP4 antagonists do not alter the systemic production of any prostanoids, including PGI2 and TXA2. This preserves the natural homeostatic balance critical for cardiovascular health. By avoiding interference with these pathways, selective EP4 antagonism is expected to carry a neutral or more favorable cardiovascular risk profile compared to both non-selective and COX-2 selective NSAIDs.

Renal Safety

-

Non-Selective NSAIDs : Prostaglandins produced by both COX-1 and COX-2 are critical for regulating renal hemodynamics, particularly in states of renal compromise or volume depletion. NSAID-mediated inhibition can lead to afferent arteriole vasoconstriction, reduced renal blood flow, salt and water retention, and acute kidney injury.

-

EP4 Antagonism : The role of the EP4 receptor in the kidney is multifaceted, involving renin release and the regulation of glomerular hemodynamics. While this necessitates careful clinical evaluation, the selective nature of EP4 antagonism is hypothesized to offer a superior renal safety margin compared to the broad inhibition of all renal prostaglandins by NSAIDs. Notably, some preclinical studies in chronic kidney disease models suggest that EP4 antagonists may even be renoprotective by attenuating hyperfiltration and inflammation.

References

Methodological & Application

Application Note: Profiling Cytokine Modulation by Grapiprant in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction